

# Application Notes and Protocols: Preparation of PI-103 Stock Solution

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## Compound of Interest

Compound Name: PI-103

Cat. No.: B1684136

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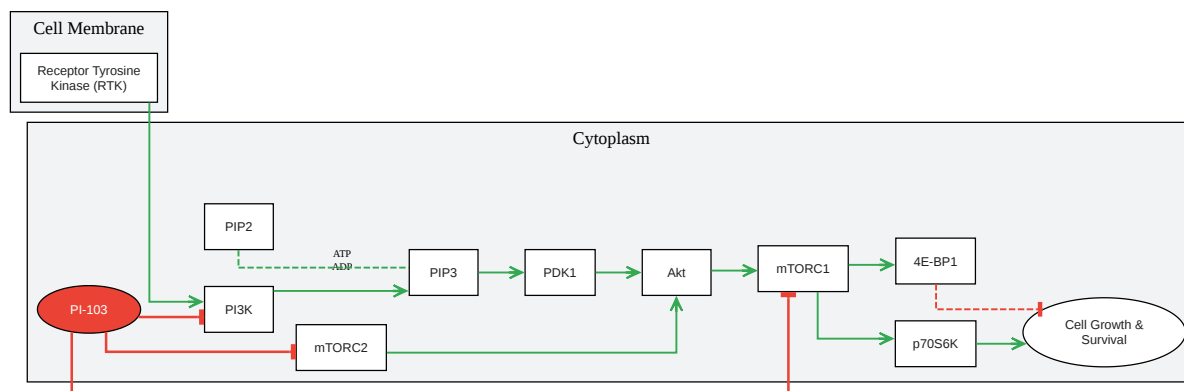
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**PI-103** is a potent, cell-permeable, and ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) family of enzymes.<sup>[1]</sup> It demonstrates strong inhibitory activity against Class I PI3K isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ), the mechanistic target of rapamycin (mTOR) complexes (mTORC1 and mTORC2), and DNA-dependent protein kinase (DNA-PK).<sup>[2][3][4][5]</sup> By targeting these key regulators of cell growth, proliferation, and survival, **PI-103** serves as a critical tool in cancer research and for studying the PI3K/Akt/mTOR signaling pathway.<sup>[2]</sup> Proper preparation and storage of **PI-103** stock solutions are crucial for ensuring experimental reproducibility and accuracy.

## PI-103 Signaling Pathway

**PI-103** exerts its biological effects by inhibiting the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of diverse cellular processes, including cell growth, metabolism, and survival. **PI-103**'s dual inhibition of both PI3K and mTOR makes it a powerful tool for dissecting this signaling network.



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Caption: PI3K/Akt/mTOR pathway with **PI-103** inhibition points.

## Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **PI-103**.

Property	Value
Molecular Weight	348.36 g/mol [2][3]
Chemical Formula	C <sub>19</sub> H <sub>16</sub> N <sub>4</sub> O <sub>3</sub> [2][3]
CAS Number	371935-74-9[1][2]
Appearance	Crystalline solid[5]
Solubility	DMSO: ≥21.9 mg/mL[6]; >10 mM[2]; ~24 mg/mL[3]DMF: ~10 mg/mL[1][5]Water: Insoluble / Poorly soluble[5][6][7]
Storage (Powder)	Store at -20°C for up to 3 years or more.[1][3]
Storage (Stock in DMSO)	Aliquot and store at -20°C (1-6 months) or -80°C (6-12 months).[3][5][8][9] Avoid repeated freeze-thaw cycles.[3]
Typical Working Conc.	In Vitro: 0.5 µM - 2.0 µM[2][10]In Vivo: 5 - 10 mg/kg (intraperitoneal injection)[3][6]

## Experimental Protocols

### Protocol 1: Preparation of a 10 mM PI-103 Stock Solution

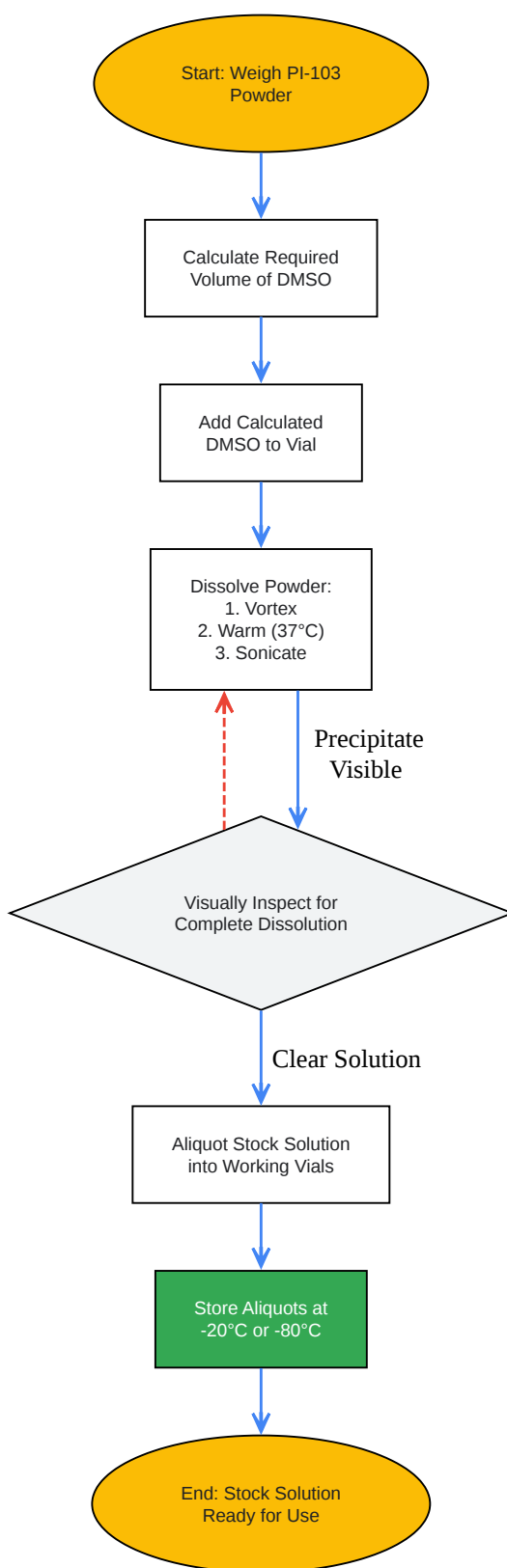
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent.

Materials:

- **PI-103** powder (e.g., 1 mg or 5 mg)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Ultrasonic bath (optional, but recommended)
- Water bath set to 37°C (optional)
- Calibrated pipettes and sterile tips

Workflow Diagram:



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- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of PI-103 Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684136#how-to-prepare-pi-103-stock-solution]

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